tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps. One common method includes the reaction of 5-bromo-3,4-dihydroisoquinoline with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming a de-brominated product.
Scientific Research Applications
tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. The amino and bromo groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 5-amino-8-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate include other isoquinoline derivatives such as:
- tert-Butyl 5-amino-3-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- tert-Butyl 5-amino-6-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate These compounds share similar structural features but differ in the position of the bromo group, which can significantly affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications .
Properties
Molecular Formula |
C14H19BrN2O2 |
---|---|
Molecular Weight |
327.22 g/mol |
IUPAC Name |
tert-butyl 5-amino-8-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)11(15)4-5-12(9)16/h4-5H,6-8,16H2,1-3H3 |
InChI Key |
FGICENBYTMMDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)Br)N |
Origin of Product |
United States |
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